2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Overview
Description
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a widely used antiseptic and disinfectant known for its broad-spectrum antimicrobial properties. It is commonly used in medical and dental settings for skin disinfection before surgery, cleaning wounds, preventing dental plaque, and treating yeast infections of the mouth. The compound is effective against a range of microorganisms, including bacteria, fungi, and some viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is synthesized by reacting hexamethylene-dicyano guanidine with p-chlorobenzoic acid amide hydrochloride in the presence of a solvent like ethylene glycol ether. The reaction is carried out under reflux conditions at 165°C for three hours. The resulting reaction mixture is then filtered to obtain a white solid, which is further purified by washing with water and recrystallizing from 70% alcohol .
Industrial Production Methods
In industrial settings, this compound is produced as a 20% aqueous solution since the substance cannot be isolated as a solid. The solution is stable within the pH range of 5-8 and is stored at 2-8°C to ensure its stability. High concentrations of the solution can be sterilized by filtration through a 0.22 µm membrane filter .
Chemical Reactions Analysis
Types of Reactions
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of p-chloroaniline as a byproduct.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like ceric sulfate and reducing agents under controlled conditions. The reactions are typically carried out in aqueous or alcoholic solutions .
Major Products Formed
The major products formed from the reactions of this compound include p-chloroaniline and other substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations and as an active ingredient in disinfectants.
Biology: The compound is used in cell culture studies to prevent microbial contamination.
Medicine: It is extensively used in medical settings for skin disinfection, wound cleaning, and as an antiseptic mouthwash.
Industry: This compound is used in the production of disinfectant wipes, hand sanitizers, and other hygiene products
Mechanism of Action
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid exerts its antimicrobial effects by binding to the negatively charged bacterial cell walls and disrupting the cell membrane. This leads to leakage of cellular contents and ultimately cell death. The compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. It also has some activity against enveloped viruses .
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine Gluconate: Contains a single chlorhexidine molecule combined with gluconic acid.
Chlorhexidine Acetate: Another salt form of chlorhexidine with similar antimicrobial properties.
Chlorine Dioxide: An alternative disinfectant with similar antimicrobial activity but different chemical properties
Uniqueness
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is unique due to its broad-spectrum antimicrobial activity and its ability to remain effective in various formulations, including aqueous and alcoholic solutions. Its stability and effectiveness in different pH ranges make it a versatile compound for various applications .
Properties
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13)/t;2*2-,3-,4+,5-/m.11/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYKJHYYHPJIB-UUPCJSQJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54Cl2N10O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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